Bupivacaine N-oxide
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Overview
Description
Bupivacaine N-oxide: is a derivative of bupivacaine, a widely used local anesthetic this compound is an N-oxide metabolite of bupivacaine, which means it has an oxygen atom bonded to the nitrogen atom in the bupivacaine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bupivacaine N-oxide typically involves the oxidation of bupivacaine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bupivacaine N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to bupivacaine.
Substitution: N-oxide compounds can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: Bupivacaine.
Substitution: Various substituted bupivacaine derivatives.
Scientific Research Applications
Bupivacaine N-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of Bupivacaine N-oxide is similar to that of bupivacaine. It blocks the generation and conduction of nerve impulses by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential. This is achieved by inhibiting the influx of sodium ions through voltage-gated sodium channels .
Comparison with Similar Compounds
Bupivacaine: The parent compound, widely used as a local anesthetic.
Levobupivacaine: An enantiomer of bupivacaine with a similar mechanism of action but a different safety profile.
Ropivacaine: Another local anesthetic with similar properties but less cardiotoxicity.
Comparison:
Bupivacaine N-oxide vs. Bupivacaine: this compound is an oxidized form of bupivacaine and may have different pharmacokinetic and pharmacodynamic properties.
This compound vs. Levobupivacaine: Levobupivacaine is less cardiotoxic compared to bupivacaine, but the effects of this compound on cardiotoxicity are still under investigation.
This compound vs. Ropivacaine: Ropivacaine is less cardiotoxic and has a different safety profile compared to bupivacaine.
Properties
CAS No. |
1346597-81-6 |
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Molecular Formula |
C18H28N2O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-butyl-N-(2,6-dimethylphenyl)-1-oxidopiperidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C18H28N2O2/c1-4-5-12-20(22)13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21) |
InChI Key |
XZMRWWGDLLHXQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-] |
Origin of Product |
United States |
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